

p-(1-Adamantyl)toluene CAS number 1459-55-8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **p-(1-Adamantyl)toluene**

Cat. No.: **B072711**

[Get Quote](#)

An In-depth Technical Guide to p-(1-Adamantyl)toluene

CAS Number: 1459-55-8

Synonyms: 1-(4-Methylphenyl)adamantane, 1-p-Tolyl-adamantane, 1-(4-Tolyl)adamantane

Introduction

p-(1-Adamantyl)toluene is an aromatic hydrocarbon characterized by the substitution of a hydrogen atom on a toluene molecule with a bulky, three-dimensional adamantyl group at the para position. The adamantane cage, a rigid and lipophilic diamondoid structure, imparts unique physicochemical properties to the parent toluene molecule. These properties, including enhanced metabolic stability, increased lipophilicity, and a rigid conformational scaffold, make adamantane-containing compounds like **p-(1-Adamantyl)toluene** valuable building blocks in medicinal chemistry and materials science.^{[1][2][3]} The incorporation of the adamantyl moiety can significantly influence the pharmacological profile of a drug candidate, making it a point of interest for researchers and drug development professionals.^{[2][4]} This guide provides a comprehensive overview of the technical data and synthetic methodologies related to **p-(1-Adamantyl)toluene**.

Chemical and Physical Properties

p-(1-Adamantyl)toluene is a white to off-white crystalline solid at room temperature.^{[5][6]} Its bulky adamantyl group contributes to a relatively high melting point and boiling point for a hydrocarbon of its molecular weight. It is largely insoluble in water but soluble in many organic solvents.^[7]

Table 1: Physicochemical Properties of **p-(1-Adamantyl)toluene**

Property	Value	Reference(s)
CAS Number	1459-55-8	[5][8][9][10]
Molecular Formula	C ₁₇ H ₂₂	[10][11][12]
Molecular Weight	226.36 g/mol	[8][10][12][13]
Appearance	White to almost white powder/crystal	[5][6]
Melting Point	98-101 °C	[6][7][11][12][13]
Boiling Point	329.5 °C at 760 mmHg	[11][12][13]
Density	1.054 g/cm ³	[7][11][13]
Flash Point	148.5 °C	[13]
Solubility	Insoluble in water (1.4E-4 g/L at 25 °C, calculated)	[7]
Storage Temperature	Room Temperature	[6][8]

Spectroscopic Data

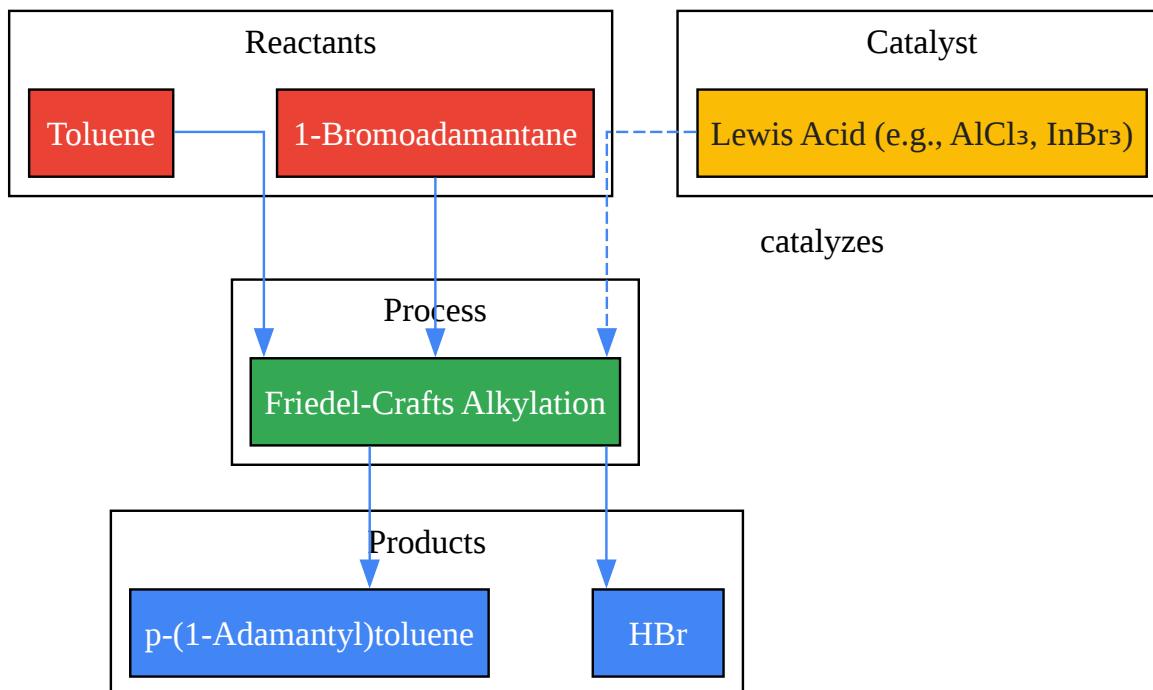

The structural characterization of **p-(1-Adamantyl)toluene** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **p-(1-Adamantyl)toluene**

Technique	Data	Reference(s)
¹ H NMR	(400 MHz, CDCl ₃): δ 7.25 (d, 2H, Ar-H), 7.13 (d, 2H, Ar-H), 2.31 (s, 3H, CH ₃), 2.08 (br s, 3H, adamantyl-CH), 1.90 (br s, 6H, adamantyl-CH ₂), 1.76 (br s, 6H, adamantyl-CH ₂)	[14]
¹³ C NMR	(CDCl ₃): δ 148.2, 134.7, 128.8, 124.9, 43.5, 37.1, 36.8, 29.1, 20.8	[14]
Mass Spectrometry (EI)	m/z (%): 226 (M ⁺ , 73.9), 169 (100), 132 (23.1), 105 (13.7), 91 (10.8), 183 (10.0), 94 (10.2)	[14][15]
IR Spectroscopy	Key absorptions expected for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-H bending.	[16]

Synthesis

The primary method for the synthesis of **p-(1-Adamantyl)toluene** is the Friedel-Crafts alkylation of toluene with a suitable 1-adamantyl electrophile.[1][17] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.[1][18] The adamantyl carbocation, being tertiary, is relatively stable, facilitating the reaction. The para product is generally favored due to the steric bulk of the adamantyl group.[19]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **p-(1-Adamantyl)toluene**.

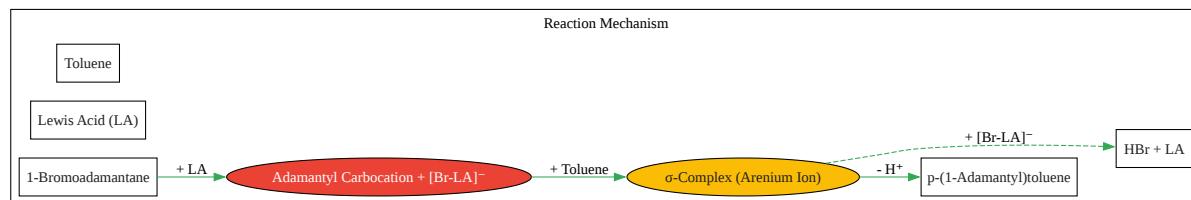
Experimental Protocol: Friedel-Crafts Alkylation of Toluene with 1-Bromoadamantane

This protocol is adapted from general procedures for Friedel-Crafts alkylation reactions involving 1-bromoadamantane.^{[1][19]}

Materials:

- Toluene (anhydrous)
- 1-Bromoadamantane
- Indium(III) bromide (InBr_3) or Aluminum chloride (AlCl_3) (anhydrous)
- Dichloromethane (DCM, anhydrous)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate
- Silica gel for column chromatography


Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Separatory funnel
- Rotary evaporator
- Column chromatography setup
- Thin Layer Chromatography (TLC) plates and chamber

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add toluene (serving as both reactant and solvent).
- Addition of Reactants: Add 1-bromoadamantane (1.0 equivalent) to the flask.
- Catalyst Addition: Add the Lewis acid catalyst (e.g., InBr_3 , 5 mol%) to the reaction mixture.
Note: If using AlCl_3 , the reaction may need to be cooled in an ice bath before addition due to its high reactivity.

- Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). Reaction times can vary from a few hours to 24 hours.[1]
- Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the Lewis acid.
- Workup: Transfer the mixture to a separatory funnel. If DCM was used as a co-solvent, add more. Extract the aqueous layer with dichloromethane. Combine the organic layers.
- Washing: Wash the combined organic layers with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.[1]
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexane, to isolate the pure **p-(1-Adamantyl)toluene**.[1]
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

[Click to download full resolution via product page](#)

Caption: Mechanism of Friedel-Crafts alkylation for **p-(1-Adamantyl)toluene** synthesis.

Applications in Drug Development

While specific applications of **p-(1-Adamantyl)toluene** are not extensively documented, its structure is representative of a class of compounds that are highly valuable in drug design. The adamantyl moiety is a key pharmacophore in several approved drugs and clinical candidates.

[2] Its primary roles in drug design include:

- Increasing Lipophilicity: The hydrophobic nature of the adamantyl group can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[2][3]
- Enhancing Metabolic Stability: The bulky and rigid structure of the adamantane cage can sterically hinder the metabolic degradation of a drug by enzymes, thereby increasing its plasma half-life.[2]
- Providing a Rigid Scaffold: The defined three-dimensional structure of the adamantyl group can be used as a rigid anchor to orient other functional groups in a specific conformation for optimal binding to a biological target.[1]
- Modulating Receptor Binding: The size and shape of the adamantyl group can be used to tune the binding affinity and selectivity of a ligand for its receptor.

Adamantane derivatives have found applications as antiviral agents, in the treatment of neurological conditions, and as agents against type 2 diabetes.[2] **p-(1-Adamantyl)toluene** serves as a key intermediate for the synthesis of more complex adamantane-containing molecules for these and other therapeutic areas.[11]

Conclusion

p-(1-Adamantyl)toluene, with its unique combination of an aromatic ring and a bulky, lipophilic adamantane cage, is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined properties and accessible synthesis via Friedel-Crafts alkylation make it a valuable building block for the development of novel pharmaceuticals and advanced materials.

This guide has summarized the key technical data and provided a detailed protocol for its preparation to aid researchers and scientists in their work with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P-(1-Adamantyl)toluene CAS 1459-55-8 [homesunshinepharma.com]
- 6. p-(1-Adamantyl)toluene | 1459-55-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. CAS # 1459-55-8, 1-(4-Methylphenyl)adamantane, 1-(4-Tolyl)adamantane, 1-(4'-Methylphenyl)adamantane, 1-(p-Tolyl)adamantane, 4-(1-Adamantyl)toluene, NSC 176093, p-(1-Adamantyl)toluene - chemBlink [www.chemblink.com]
- 8. P-(1-Adamantyl)toluene | 1459-55-8 [sigmaaldrich.com]
- 9. P-(1-ADAMANTYL)TOLUENE | 1459-55-8 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. p-(1-Adamantyl)toluene [myskinrecipes.com]
- 12. alfa-labotrial.com [alfa-labotrial.com]
- 13. bschem.com [bschem.com]
- 14. P-(1-ADAMANTYL)TOLUENE(1459-55-8) ^{13}C NMR spectrum [chemicalbook.com]
- 15. p-(Adamantyl-1)toluene [webbook.nist.gov]
- 16. chem.uci.edu [chem.uci.edu]
- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [p-(1-Adamantyl)toluene CAS number 1459-55-8]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072711#p-1-adamantyl-toluene-cas-number-1459-55-8\]](https://www.benchchem.com/product/b072711#p-1-adamantyl-toluene-cas-number-1459-55-8)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com